molecular formula C9H12O3 B14652456 3-(Methoxycarbonyl)-2-cycloheptenone CAS No. 42205-57-2

3-(Methoxycarbonyl)-2-cycloheptenone

Cat. No.: B14652456
CAS No.: 42205-57-2
M. Wt: 168.19 g/mol
InChI Key: GDTPFKPPIYKGSI-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-2-cycloheptenone is an organic compound characterized by a seven-membered ring with a methoxycarbonyl group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-2-cycloheptenone can be achieved through several methods. One common approach involves the Diels-Alder reaction, where a diene reacts with a dienophile to form the cycloheptenone ring. The methoxycarbonyl group can be introduced through esterification reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Diels-Alder reactions followed by purification processes to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperatures .

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-2-cycloheptenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Methoxycarbonyl)-2-cycloheptenone has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-2-cycloheptenone involves its interaction with various molecular targets. The methoxycarbonyl group can participate in esterification and hydrolysis reactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can affect biological pathways and molecular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methoxycarbonyl)-2-cycloheptenone is unique due to its seven-membered ring structure, which imparts distinct chemical properties and reactivity compared to other methoxycarbonyl-containing compounds.

Properties

CAS No.

42205-57-2

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-oxocycloheptene-1-carboxylate

InChI

InChI=1S/C9H12O3/c1-12-9(11)7-4-2-3-5-8(10)6-7/h6H,2-5H2,1H3

InChI Key

GDTPFKPPIYKGSI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=O)CCCC1

Origin of Product

United States

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